molecular formula C9H12N2 B039891 1,2,3,4-Tetrahydroisoquinolin-5-amine CAS No. 115955-90-3

1,2,3,4-Tetrahydroisoquinolin-5-amine

Cat. No.: B039891
CAS No.: 115955-90-3
M. Wt: 148.2 g/mol
InChI Key: ZSHCQIHYOFRGNI-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-5-amine is a secondary amine with the chemical formula C9H12N2. This compound belongs to the class of isoquinoline alkaloids, which are widely distributed in nature and have significant biological activities. The tetrahydroisoquinoline scaffold is a core structure in many natural and synthetic compounds, making it an important subject of study in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinolin-5-amine interacts with various enzymes, proteins, and other biomolecules. It exerts diverse biological activities against various infective pathogens and neurodegenerative disorders

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being studied.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex. It could interact with transporters or binding proteins and could affect its localization or accumulation . The specific transport and distribution mechanisms of this compound are still being studied.

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:

Major products from these reactions include isoquinoline derivatives, fully hydrogenated tetrahydroisoquinolines, and various substituted tetrahydroisoquinolines .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-5-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Biological Activity

1,2,3,4-Tetrahydroisoquinolin-5-amine (THIQ) is a bicyclic organic compound that belongs to the class of tetrahydroisoquinolines. Its structure features a saturated isoquinoline ring with an amine group at the 5-position, which contributes to its diverse biological activities. This article reviews the biological activity of THIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula C9H12N2C_9H_{12}N_2 and is often studied in its hydrochloride salt form for enhanced solubility in biological assays. The compound's structural characteristics suggest similarities to various neurotransmitters, indicating potential effects on the central nervous system.

Neuroprotective Effects

Research indicates that THIQ and its derivatives exhibit neuroprotective properties. A notable derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been shown to protect against neurotoxicity induced by substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in rodent models. Studies have demonstrated that 1MeTIQ can modulate dopamine metabolism and enhance dopamine levels in the brain .

Antioxidant Properties

THIQ compounds are recognized for their antioxidant activities. They may reduce oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses. This property is crucial in neurodegenerative diseases where oxidative damage is a significant contributor .

Anti-addictive Potential

Recent studies have highlighted the anti-addictive properties of THIQ derivatives. For instance, 1MeTIQ has been shown to attenuate cocaine-seeking behavior in animal models, suggesting its potential as a therapeutic agent for addiction treatment .

The mechanisms through which THIQ exerts its biological effects are multifaceted:

  • Dopaminergic Modulation : THIQ influences dopamine pathways by enhancing dopamine release and modulating its metabolism. The enantiomers of 1MeTIQ have shown different effects on dopamine catabolism, which may lead to varying neuroprotective outcomes .
  • Inhibition of Neurotoxic Agents : THIQ can antagonize neurotoxic effects from agents like rotenone and MPTP by mitigating their impact on dopaminergic neurons .

Case Studies

Several studies have evaluated the biological activity of THIQ in various contexts:

  • Neuroprotection in Rodents : In one study involving rodents treated with MPTP, administration of 1MeTIQ resulted in significant preservation of dopaminergic neurons compared to controls. The study measured levels of dopamine and its metabolites in brain tissue samples .
  • Addiction Models : Another study investigated the effects of 1MeTIQ on cocaine self-administration in rats. Results indicated a reduction in drug-seeking behavior when treated with THIQ derivatives .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique properties compared to this compound:

Compound NameStructural FeaturesUnique Properties
5-Amino-1,2,3,4-tetrahydroisoquinolin-1-oneIsoquinoline structure with keto groupPotentially different biological activity
1-Methyl-1,2,3,4-tetrahydroisoquinolinMethyl substitution at nitrogenAltered pharmacokinetics
6-Hydroxy-1,2,3,4-tetrahydroisoquinolineHydroxyl group at position 6Increased water solubility

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHCQIHYOFRGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584421
Record name 1,2,3,4-Tetrahydroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115955-90-3
Record name 1,2,3,4-Tetrahydroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1,2,3,4-tetrahydroisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5-aminoisoquinoline (20 g) in glacial acetic acid (500 ml) was shaken under hydrogen in the presence of a platinum oxide catalyst (2.0 g) at room temperature and approximately 345 kilopascals pressure until uptake of hydrogen stopped. The catalyst was removed by filtration and the filtrate was evaporated to a small volume under reduced pressure. Residual solvent was removed by co-evaporation with water, then isopropyl alcohol, and the resulting solid was recrystallized from isopropyl alcohol to give 5-amino-1,2,3,4-tetrahydroisoquinoline as a white solid, 19 g, m.p. 153°-154° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-aminoisoquinoline (10 g, 69 mmol) in glacial acetic acid (150 ml) and concentrated sulfuric acid (1 ml) was hydrogenated over platinum oxide (1 g) at 55 psi for 20h. The acetic acid was then removed in vacuo and the residue treated with saturated aqueous potassium carbonate (100 ml) and extracted with dichloromethane. The organic layer was dried over sodium sulfate and concentrated in vacuo to afford the title compound (6.45 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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